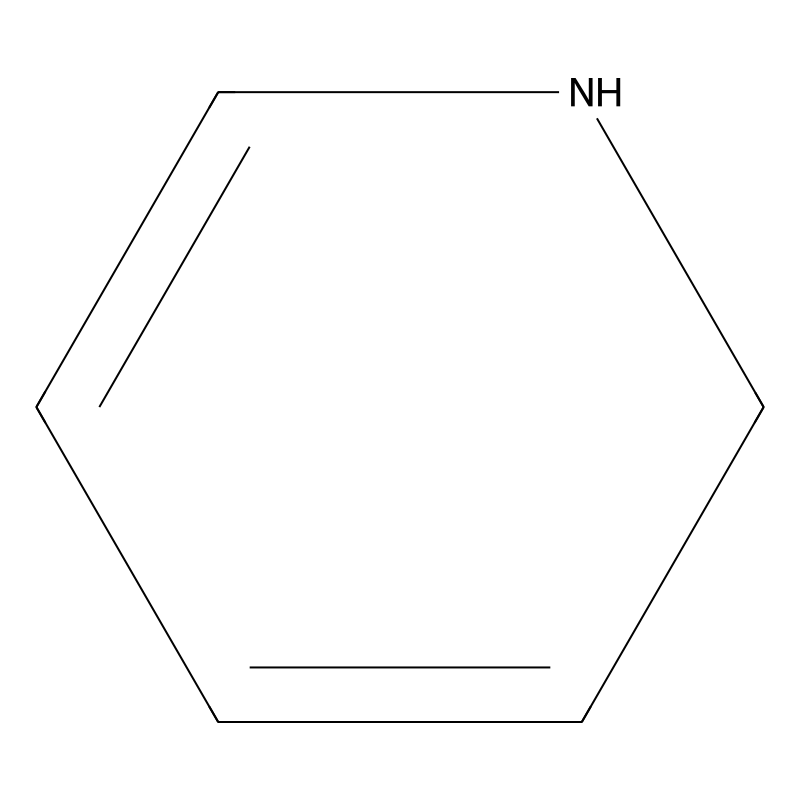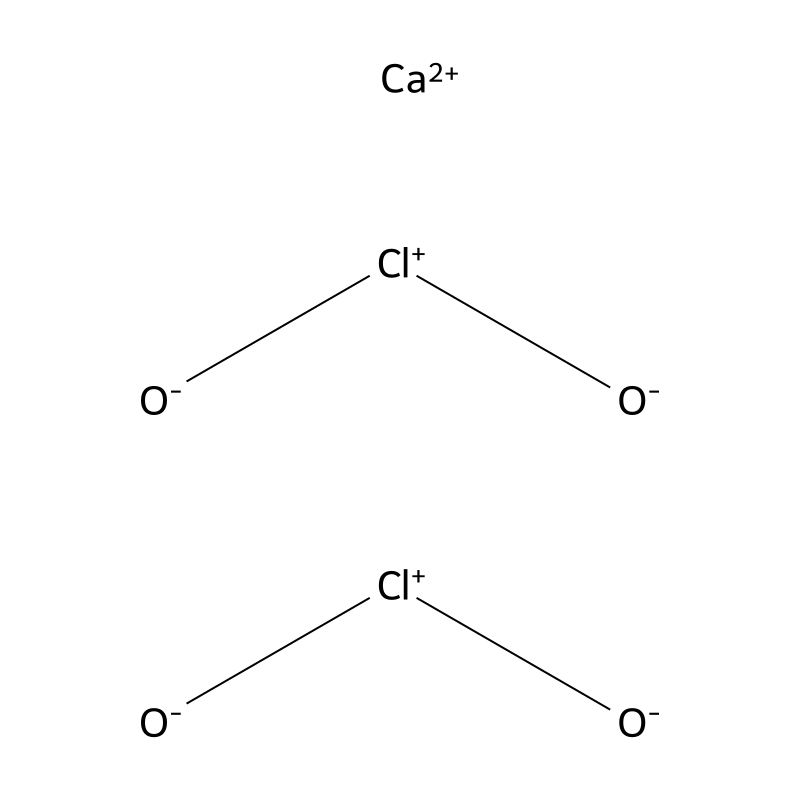[Bis(trifluoroacetoxy)iodo]pentafluorobenzene
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure-2d/800/S667629.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry and Fluorine Chemistry:
PFB-IFA is a valuable reagent in organic and fluorine chemistry due to its unique properties. The presence of multiple fluorine atoms makes it a strong electron-withdrawing group, which can influence the reactivity of other parts of the molecule it is attached to. This property allows researchers to study and manipulate the behavior of other functional groups in complex molecules. Additionally, the presence of the iodine atom makes PFB-IFA a useful precursor for the introduction of iodine into organic molecules, which is important for various applications in medicinal chemistry and materials science [].
Medicinal Chemistry:
PFB-IFA has been explored in the development of new pharmaceuticals due to its ability to modify the properties of potential drug candidates. By attaching PFB-IFA to a drug molecule, researchers can improve its properties such as lipophilicity (fat solubility), metabolic stability, and cell penetration []. These improvements can enhance the effectiveness of the drug and make it more bioavailable in the body.
Material Science:
PFB-IFA is being investigated for its potential applications in the development of novel materials. The unique combination of fluorine atoms and an iodine atom in its structure can lead to interesting properties such as high thermal stability, chemical resistance, and specific binding capabilities. These properties make PFB-IFA a promising candidate for applications in areas like organic electronics, fluorinated polymers, and functional materials [].
[Bis(trifluoroacetoxy)iodo]pentafluorobenzene is a hypervalent iodine compound with the molecular formula and a molecular weight of approximately 519.99 g/mol. This compound is characterized by its unique structure, which includes two trifluoroacetoxy groups attached to an iodine atom, making it an important reagent in organic chemistry. Its chemical properties allow it to participate in various reactions, particularly those involving oxidation and rearrangement processes. The presence of pentafluorobenzene in its structure contributes to its stability and reactivity under specific conditions, making it a valuable tool in synthetic organic chemistry .
PIFA is a corrosive and irritating compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. PIFA is also moisture sensitive and may decompose to release toxic fumes.
- Acute toxicity: Data is limited, but PIFA is expected to be toxic upon ingestion or inhalation.
- Chronic toxicity: No data available.
- Flammability: Not readily flammable, but may decompose upon heating.
- Reactivity: Reacts with water and moisture, releasing toxic fumes.
- Hofmann Rearrangement: This compound can facilitate the conversion of amides to amines via an isocyanate intermediate, typically under acidic conditions. The reaction can be performed with various substrates, including aliphatic and aromatic amides .
- Oxidative Nitration: It has been utilized in a transition metal-free methodology for the oxidative ipso nitration of organoboronic acids. This process involves the generation of nitroarenes through the formation of O–N bonds .
- Oxidative Cleavage of Alkynes: The compound has also been shown to effectively cleave alkynes under mild conditions, producing carbonyl compounds .
Recent studies indicate that [Bis(trifluoroacetoxy)iodo]pentafluorobenzene exhibits notable biological activity. It has been investigated for its potential as an anticancer agent, demonstrating the ability to inhibit the growth of cancer cells. The mechanism behind this activity may involve the generation of reactive species that induce oxidative stress within the cells .
The synthesis of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene typically involves several key steps:
- Starting Material: The process begins with iodobenzene or pentafluorobenzene.
- Reagents: A mixture of trifluoroperacetic acid and trifluoroacetic acid is used.
- Reaction Conditions: The reaction is generally conducted under controlled temperature conditions to ensure proper formation of the hypervalent iodine compound.
- Alternative Method: Another method includes heating diacetoxyiodobenzene in trifluoroacetic acid to yield the desired product .
The applications of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene are diverse:
- Organic Synthesis: It serves as a reagent for various organic transformations, including oxidation and rearrangement reactions.
- Pharmaceutical Development: Its potential as an anticancer drug positions it as a candidate for further research in medicinal chemistry.
- Material Science: The compound's unique properties may also find applications in developing advanced materials with specific chemical functionalities.
Interaction studies involving [Bis(trifluoroacetoxy)iodo]pentafluorobenzene have focused on its reactivity with various substrates. These studies aim to elucidate how this compound interacts with different functional groups and how these interactions can be harnessed for synthetic applications. For instance, its ability to convert hydrazones into diazo compounds highlights its utility in synthetic pathways that require precise functional group transformations .
Several compounds share structural or functional similarities with [Bis(trifluoroacetoxy)iodo]pentafluorobenzene. Here are some notable examples:
The uniqueness of [Bis(trifluoroacetoxy)iodo]pentafluorobenzene lies in its enhanced stability and reactivity due to the presence of multiple fluorinated groups, which influence its electronic properties and make it suitable for specific applications not achievable by similar compounds.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








